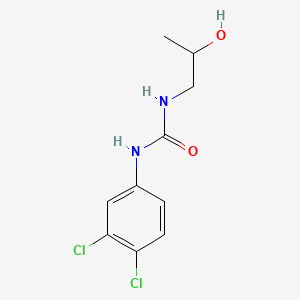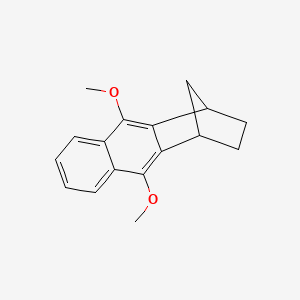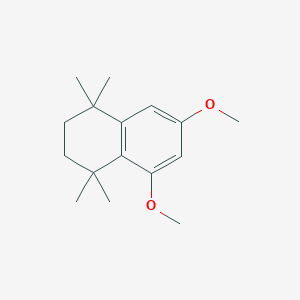
3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorphenyl)-1-(2-Hydroxypropyl)harnstoff ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen Aufmerksamkeit erregt hat.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3,4-Dichlorphenyl)-1-(2-Hydroxypropyl)harnstoff beinhaltet typischerweise die Reaktion von 3,4-Dichloranilin mit 2-Hydroxypropylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart eines Katalysators, um die Bildung der Harnstoffbindung zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erreichen.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von 3-(3,4-Dichlorphenyl)-1-(2-Hydroxypropyl)harnstoff große Batch- oder kontinuierliche Prozesse umfassen. Der Einsatz von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsparameter gewährleisten eine konstante Qualität und Effizienz. Die Verbindung wird dann durch Techniken wie Kristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(3,4-Dichlorphenyl)-1-(2-Hydroxypropyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxypropylgruppe kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Harnstoffbindung oder die Dichlorphenylgruppe zu modifizieren.
Substitution: Die Chloratome am Phenylring können durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Carbonyl-Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Phenylring einführen können.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorphenyl)-1-(2-Hydroxypropyl)harnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und Enzymwechselwirkungen.
Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, wie z. B. seine Verwendung in der Arzneimittelentwicklung zur Behandlung bestimmter Krankheiten.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(3,4-Dichlorphenyl)-1-(2-Hydroxypropyl)harnstoff beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen zu binden und die Aktivität dieser Zielstrukturen zu modulieren und verschiedene biochemische Pfade zu beeinflussen. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the urea linkage or the dichlorophenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(3,4-Dichlorphenyl)-1-(2-Hydroxyethyl)harnstoff
- 3-(3,4-Dichlorphenyl)-1-(2-Hydroxybutyl)harnstoff
- 3-(3,4-Dichlorphenyl)-1-(2-Hydroxyisopropyl)harnstoff
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 3-(3,4-Dichlorphenyl)-1-(2-Hydroxypropyl)harnstoff durch seine spezifische Hydroxypropylgruppe aus, die einzigartige chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
87919-26-4 |
|---|---|
Molekularformel |
C10H12Cl2N2O2 |
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxypropyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-6(15)5-13-10(16)14-7-2-3-8(11)9(12)4-7/h2-4,6,15H,5H2,1H3,(H2,13,14,16) |
InChI-Schlüssel |
DDQPHMVEYIHWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)











